REACTION_CXSMILES
|
C[N+]1([O-])CC[O:5]CC1.CS(C)=O.Br[CH2:14][C:15]1[O:19][N:18]=[C:17]([CH:20]([C:22]#[CH:23])[OH:21])[CH:16]=1.OP([O-])(O)=O.[K+]>C(Cl)Cl>[OH:21][CH:20]([C:17]1[CH:16]=[C:15]([CH:14]=[O:5])[O:19][N:18]=1)[C:22]#[CH:23] |f:3.4|
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
68 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
34 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
product
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC(=NO1)C(O)C#C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
potassium acid phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)[O-].[K+]
|
Type
|
CUSTOM
|
Details
|
agitated for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to return to 20° C.
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
CUSTOM
|
Details
|
the extracts are dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C#C)C1=NOC(=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 292.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |